(5-Chloropyrimidin-2-yl)methanol chemical properties
(5-Chloropyrimidin-2-yl)methanol chemical properties
An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(5-Chloropyrimidin-2-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of compounds with profound biological relevance. The pyrimidine moiety is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2]
This guide provides a comprehensive technical overview of (5-Chloropyrimidin-2-yl)methanol for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key chemical reactions, and its strategic application as a versatile building block in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for chemical modification, making it a valuable starting material for generating diverse chemical libraries.
Physicochemical and Spectroscopic Properties
(5-Chloropyrimidin-2-yl)methanol is typically supplied as a solid with a purity of 97% or higher.[3][4] Proper handling and storage are crucial for maintaining its integrity.
Physicochemical Data
The core physical and chemical properties of (5-Chloropyrimidin-2-yl)methanol are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 944902-98-1 | [3][5] |
| Molecular Formula | C₅H₅ClN₂O | [4][6] |
| Molecular Weight | 144.56 g/mol | [6][7] |
| IUPAC Name | (5-Chloropyrimidin-2-yl)methanol | |
| Synonyms | 5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloropyrimidine-2-methanol | [5][8] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
| Boiling Point | 238.4 ± 20.0 °C (Predicted) | [5] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [5][8] |
Spectroscopic Profile
While full experimental spectra are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet | 2H | H4, H6 | Aromatic protons on an electron-deficient pyrimidine ring, deshielded by two nitrogen atoms and a chlorine atom. |
| ~4.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing pyrimidine ring and the oxygen atom. |
| ~3.5-5.0 | Broad Singlet | 1H | -OH | Labile hydroxyl proton; chemical shift and appearance are dependent on solvent, concentration, and temperature. |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~165 | C2 | Carbon atom attached to a nitrogen and the hydroxymethyl group. |
| ~158 | C4, C6 | Equivalent aromatic carbons adjacent to nitrogen atoms. |
| ~122 | C5 | Carbon atom bearing the chloro substituent. |
| ~64 | -CH₂- | Methylene carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy:
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 144. A characteristic (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.
-
Electrospray Ionization (ESI-MS): [M+H]⁺ at m/z 145 and [M+Na]⁺ at m/z 167.
Synthesis and Purification
A robust and scalable synthesis of (5-Chloropyrimidin-2-yl)methanol can be envisioned via the reduction of its corresponding carboxylic acid, which in turn can be sourced from commercially available precursors. This two-step approach leverages standard, high-yielding transformations in organic chemistry.
Proposed Synthetic Route
The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-5-carboxylic acid, followed by its reduction to the primary alcohol.
Caption: Proposed synthetic workflow for (5-Chloropyrimidin-2-yl)methanol.
Experimental Protocol: Reduction of 2-Chloropyrimidine-5-carboxylic acid
This protocol is based on well-established procedures for the reduction of carboxylic acids to primary alcohols.[1][9]
Step 1: Reaction Setup
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.
-
Cool the resulting solution to 0 °C in an ice-water bath.
Step 2: Addition of Reducing Agent
-
Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~70 mL, 70 mmol, ~2.2 equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. Borane is chosen as it is a milder reducing agent than LiAlH₄, showing good functional group tolerance.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is fully consumed.
Step 3: Reaction Quench and Work-up
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and slow addition.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 1 M aqueous HCl (~50 mL) to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield (5-Chloropyrimidin-2-yl)methanol as a solid.
Chemical Reactivity and Derivatization
The chemical utility of (5-Chloropyrimidin-2-yl)methanol stems from the distinct reactivity of its functional groups: the primary alcohol and the chlorinated pyrimidine ring.
Caption: Key reaction pathways for (5-Chloropyrimidin-2-yl)methanol.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride using thionyl chloride (SOCl₂), transforming it into a useful electrophile.[10]
-
Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive, chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further substitution on the ring would likely require harsh conditions or activation, but its derivatives, particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]
Applications in Medicinal Chemistry and Drug Discovery
The primary application of (5-Chloropyrimidin-2-yl)methanol is as a strategic building block for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for elaboration into potent enzyme inhibitors.
Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] A large class of FDA-approved oncology drugs function by inhibiting specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the kinase.[12][13]
(5-Chloropyrimidin-2-yl)methanol is an ideal precursor for constructing these scaffolds. The molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a reaction that is central to building the final drug molecule.
Caption: General scheme for application in kinase inhibitor synthesis.
For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N2,N4-di-substituted pyrimidine-2,4-diamine core was utilized.[13] Similarly, derivatives have been used to synthesize potent CHK1 inhibitors for hematologic malignancies.[14] The synthetic strategies employed in these programs underscore the value of functionalized chloropyrimidines as key intermediates.
Safety, Handling, and Storage
As a laboratory chemical, (5-Chloropyrimidin-2-yl)methanol must be handled with appropriate safety precautions.
-
Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
-
Bersama abyssinica compounds 1H and 13C-NMR data. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
5-chloropyrimidin-2-ylmethanol. (n.d.). ChakraChem LifeSciences. Retrieved January 4, 2026, from [Link]
-
Chen, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1349. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
(5-CHLOROPYRIMIDIN-2-YL)METHANOL [P72727]. (n.d.). ChemUniverse. Retrieved January 4, 2026, from [Link]
-
(5-Chloro-pyriMidin-2-yl)-Methanol. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]
-
(2-Chloropyrimidin-5-yl)methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]
-
Wang, L., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
Pyridine methanol chlorinations Table. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
- Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (2014). Google Patents.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available at: [Link]
-
Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chakrachem.com [chakrachem.com]
- 7. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
